C24H24N8O11S3

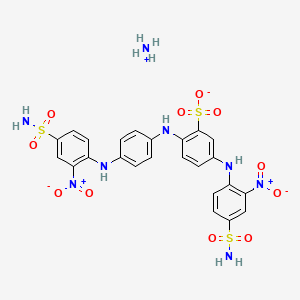

Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate

CAS No.: 83027-40-1

Cat. No.: VC17136629

Molecular Formula: C24H21N7O11S3.H3N

C24H24N8O11S3

Molecular Weight: 696.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83027-40-1 |

|---|---|

| Molecular Formula | C24H21N7O11S3.H3N C24H24N8O11S3 |

| Molecular Weight | 696.7 g/mol |

| IUPAC Name | azanium;5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonate |

| Standard InChI | InChI=1S/C24H21N7O11S3.H3N/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35;/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42);1H3 |

| Standard InChI Key | VBRTUZHELCDNSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)[O-].[NH4+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central benzenesulphonate core substituted with two identical 2-nitro-4-sulphamoylphenylamino groups and an additional phenylamino linker. The ammonium counterion balances the sulphonate group’s charge, enhancing solubility in polar solvents. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Number | 83027-40-1 |

| Molecular Formula | C₂₄H₂₄N₈O₁₁S₃ |

| Molecular Weight | 696.7 g/mol |

| IUPAC Name | Azanium;5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonate |

The nitro (-NO₂) groups at the 2-position of each phenyl ring contribute to electron-withdrawing effects, while sulphamoyl (-SO₂NH₂) and amino (-NH₂) groups introduce hydrogen-bonding capabilities.

Spectroscopic and Physicochemical Data

Although experimental data on density, melting point, and solubility are sparse, the compound’s structural analogs provide insights:

-

Solubility: Benzenesulphonate derivatives typically exhibit high water solubility due to ionic interactions, though nitro groups may reduce hydrophilicity .

-

Stability: Nitro groups can render the compound sensitive to heat or shock, necessitating storage in cool, dry environments.

-

Spectroscopy: Infrared (IR) spectra would likely show peaks for -NO₂ (~1520 cm⁻¹), -SO₂ (asymmetric stretch ~1350 cm⁻¹), and -NH₂ (~3300 cm⁻¹) .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step nucleophilic aromatic substitution reactions:

-

Sulphonylation: Introduction of sulphamoyl groups to nitrobenzene derivatives using chlorosulphonic acid and ammonia.

-

Amination: Coupling of sulphamoyl-nitrobenzene intermediates with diaminobenzenesulphonate via Ullmann or Buchwald-Hartwig reactions.

-

Counterion Exchange: Treatment with ammonium hydroxide to yield the ammonium salt.

An alternative pathway involves diazotization and coupling, common in azo dye synthesis, though this may introduce regioselectivity challenges .

Analytical Confirmation

-

Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 696.7 (M+H⁺).

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal aromatic protons downfield-shifted due to electron-withdrawing groups, while ¹³C NMR would show carbons adjacent to nitro groups at ~140 ppm .

| Compound | Application | Key Functional Groups |

|---|---|---|

| Target Compound | Potential dye | Azo, sulphonate, nitro |

| Acid Orange 7 | Textile dye | Azo, sulphonate |

| Direct Blue 71 | Paper dye | Azo, sulphamoyl |

Similar compounds also serve as intermediates in polymer synthesis, where sulphonate groups enhance ionic conductivity .

Research Gaps and Future Directions

Pharmacological Studies

-

Antimicrobial Screening: Testing against Gram-positive and Gram-negative bacteria, akin to nitrofuran derivatives .

-

Cancer Research: Evaluation of Hsp90 inhibition, a target of geldanamycin derivatives .

Material Science Applications

-

Ion-Exchange Membranes: Leveraging sulphonate groups for proton conductivity in fuel cells.

-

Sensors: Functionalization with nitro groups for explosive detection via fluorescence quenching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume